

Application Notes and Protocols: Substituted 1,2,3-Cyclohexatrienes in Organic Synthesis

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Compound of Interest

Compound Name: 1,2,3-Cyclohexatriene

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This document provides detailed application notes and experimental protocols for the use of substituted **1,2,3-cyclohexatrienes** as versatile intermediates in organic synthesis. These highly strained and reactive species offer unique opportunities for the rapid construction of complex molecular architectures.

Introduction

1,2,3-Cyclohexatriene, a strained isomer of benzene, is a high-energy intermediate that has been largely underexplored until recently.^{[1][2][3]} Its three cumulated double bonds result in significant ring strain, making it a highly reactive species.^{[3][4]} This inherent reactivity, driven by the release of strain, allows **1,2,3-cyclohexatrienes** to participate in a variety of chemical transformations that are not readily accessible with their aromatic counterpart, benzene.^{[1][5]} Recent studies have demonstrated that substituted **1,2,3-cyclohexatrienes** can be generated *in situ* and trapped with various reagents, highlighting their potential as powerful tools in synthetic chemistry for the assembly of topologically and stereochemically complex molecules.^{[1][5]}

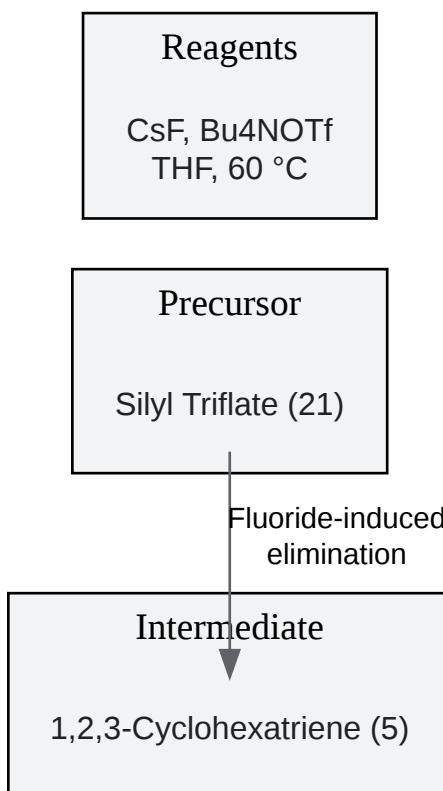
The generation of **1,2,3-cyclohexatrienes** is typically achieved under mild conditions from silyl triflate precursors via a fluoride-induced elimination, a method analogous to the Kobayashi conditions for generating strained intermediates.^{[4][5]} Once formed, these transient intermediates readily undergo a range of reactions including cycloadditions, nucleophilic additions, and σ -bond insertions.^{[1][5][6]}

Reaction Schemes and Data

The following sections summarize the key reactions of substituted **1,2,3-cyclohexatrienes**, with quantitative data presented for easy comparison.

Generation of **1,2,3-Cyclohexatriene**

The *in situ* generation of the parent **1,2,3-cyclohexatriene** (5) from the silyl triflate precursor (21) is a key step for its subsequent reactions.[\[1\]](#)



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Caption: Generation of **1,2,3-cyclohexatriene** intermediate.

Cycloaddition Reactions

Substituted **1,2,3-cyclohexatrienes** are excellent partners in various cycloaddition reactions.

These reactions with dienes provide rapid access to bicyclic systems.

Entry	Trapping Agent (Diene)	Product	Yield (%)
1	1,3- n	Diphenylisobenzofuran 27	75
2	Furan	28	65
3	2-Methylfuran	29	71
4	N-Boc-pyrrole	30	55

Table 1: [4+2] Cycloaddition reactions of **1,2,3-cyclohexatriene** (5). Data sourced from Kelleghan, A.V., et al. (2023).[\[1\]](#)

Dipolar cycloadditions with 1,3-dipoles lead to the formation of five-membered heterocyclic rings.

Entry	Trapping Agent (1,3-Dipole)	Product	Yield (%)
1	Phenyl azide	31	60
2	Diphenyldiazomethane	32	48

Table 2: [3+2] Cycloaddition reactions of **1,2,3-cyclohexatriene** (5). Data sourced from Kelleghan, A.V., et al. (2023).[\[1\]](#)

Formal [2+2] cycloadditions with electron-rich olefins furnish cyclobutane derivatives.

Entry	Trapping Agent (Olefin)	Product	Yield (%)
1	Ketene acetal (33)	37	45

Table 3: [2+2] Cycloaddition reaction of **1,2,3-cyclohexatriene** (5). Data sourced from Kelleghan, A.V., et al. (2023).[\[1\]](#)

Nucleophilic Addition

Nucleophiles can directly add to the strained multiple bonds of **1,2,3-cyclohexatriene**.

Entry	Nucleophile	Product	Yield (%)
1	Phenoxyde (34)	38	52

Table 4: Nucleophilic addition to **1,2,3-cyclohexatriene** (5). Data sourced from Kelleghan, A.V., et al. (2023).[\[1\]](#)

Applications in Multistep Synthesis

The utility of substituted **1,2,3-cyclohexatrienes** is demonstrated in their integration into multistep synthetic sequences to rapidly build molecular complexity.[\[1\]](#)[\[5\]](#)



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Caption: A multistep synthetic workflow utilizing a substituted **1,2,3-cyclohexatriene**.

Experimental Protocols

The following are generalized protocols for the generation and trapping of **1,2,3-cyclohexatrienes** based on published procedures.[\[1\]](#) Researchers should adapt these protocols to their specific substrates and trapping agents.

General Protocol for the Generation and Trapping of **1,2,3-Cyclohexatriene**

Materials:

- Silyl triflate precursor (e.g., 21) (1.0 equiv)
- Trapping agent (5-20 equiv)
- Cesium fluoride (CsF) (10 equiv)
- Tetrabutylammonium triflate (Bu₄NOTf) (2 equiv)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the silyl triflate precursor, the trapping agent, cesium fluoride, and tetrabutylammonium triflate.
- Add anhydrous THF via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the silyl triflate precursor).
- Stir the reaction mixture at 60 °C.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction time may vary (e.g., 24 hours).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired trapped product.

Protocol for a Multistep Synthesis Involving a Substituted 1,2,3-Cyclohexatriene

This protocol is an example of a sequence where a substituted **1,2,3-cyclohexatriene** is generated and trapped, followed by further transformations.[\[7\]](#)

Step i: [4+2] Cycloaddition

- In a reaction vessel, dissolve the substituted **1,2,3-cyclohexatriene** precursor in a suitable solvent (e.g., benzene).
- Add the diene (e.g., N-phenylmaleimide, 2.5 equiv).
- Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete.
- Cool the reaction and purify the product to obtain the bicyclic adduct.

Step ii: Subsequent Cycloaddition

- Dissolve the bicyclic adduct from the previous step in an appropriate solvent (e.g., acetonitrile).
- Add the next precursor (e.g., an oxacyclic allene precursor, 1.5 equiv) and a fluoride source (e.g., CsF, 5 equiv).
- Stir the reaction at room temperature (23 °C) until completion.
- Work up and purify the product.

Step iii: Further Functionalization

- Dissolve the product from Step ii in a solvent such as dichloromethane (CH₂Cl₂).
- Add the next reagent (e.g., mesitylene nitrile oxide, 1.5 equiv).
- Stir the reaction, potentially with heating (e.g., 0 °C to 40 °C), until the starting material is consumed.
- Purify the resulting product.

Step iv: Final Transformation (e.g., Reduction)

- Dissolve the functionalized polycycle in a suitable solvent (e.g., THF) and cool to 0 °C.
- Add a reducing agent (e.g., sodium naphthalenide, 3 equiv).
- Stir the reaction until complete.
- Perform an aqueous workup and purify the final complex molecule.

Safety Considerations

- Silyl triflate precursors: These compounds can be moisture-sensitive. Handle under an inert atmosphere.
- Cesium fluoride: CsF is hygroscopic and should be stored in a desiccator. It is a skin and eye irritant.
- Solvents: Anhydrous solvents are crucial for the successful generation of the triene. Use appropriate techniques for handling and dispensing dry solvents.
- Inert atmosphere: All reactions involving the generation of **1,2,3-cyclohexatrienes** should be carried out under an inert atmosphere to prevent quenching of the reactive intermediate by moisture or oxygen.
- Standard personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.

Conclusion

Substituted **1,2,3-cyclohexatrienes** are emerging as powerful and versatile intermediates in organic synthesis. Their high reactivity, driven by ring strain, allows for a diverse range of transformations, including various cycloadditions and nucleophilic additions.^{[1][5]} The ability to generate these species *in situ* under relatively mild conditions and integrate them into multistep synthetic sequences opens up new avenues for the efficient construction of complex molecules, which is of significant interest to researchers in academia and the pharmaceutical industry.^{[2][8]} Further exploration of the chemistry of these strained intermediates is expected to lead to the development of novel synthetic methodologies.

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